molecular formula C11H16ClNO3S B2863855 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide CAS No. 409357-28-4

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide

Cat. No.: B2863855
CAS No.: 409357-28-4
M. Wt: 277.76
InChI Key: BZXYBUBCQYBQTM-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO3S. It is a sulfonamide derivative, characterized by the presence of a chloro group, diethylamino group, and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethyl-3-methoxybenzenesulfonamide
  • 4-chloro-N,N-diethylbenzenesulfonamide
  • 4-chloro-3-methoxybenzenesulfonamide

Uniqueness

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is unique due to the presence of both diethylamino and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Biological Activity

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is an organic compound classified as a sulfonamide derivative, notable for its potential biological activities. With the molecular formula C₁₁H₁₆ClNO₃S, this compound features a chloro group, diethylamino group, and a methoxy group attached to a benzene ring, which contribute to its chemical properties and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It may mimic the structure of natural substrates, thereby inhibiting specific enzymes critical for various biochemical pathways. This mechanism is particularly relevant in therapeutic contexts, such as antimicrobial and anti-inflammatory applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit chemokine receptors, particularly CXCR4, which plays a significant role in cancer metastasis. This inhibition can disrupt tumor cell migration and homing to metastatic sites .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound. Key findings include:

  • CXCR4 Antagonism :
    • A study synthesized various aryl sulfonamides, assessing their ability to inhibit the CXCR4/CXCL12 interaction. One compound demonstrated an IC₅₀ value of 8.0 nM in binding affinity assays, showcasing the potential of sulfonamides as CXCR4 antagonists .
  • Anticancer Activity :
    • In vitro assays have shown that related sulfonamides can effectively inhibit cancer cell proliferation across multiple cell lines. For instance, compounds with similar structures have exhibited IC₅₀ values ranging from submicromolar to micromolar concentrations against various cancer types .
  • Chemical Reactivity :
    • The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which can be replaced by nucleophiles such as amines or thiols. This property may be leveraged in synthesizing more complex molecules with enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals unique aspects of its biological activity:

Compound NameKey FeaturesBiological Activity
4-chloro-N,N-dimethyl-3-methoxybenzenesulfonamideDimethyl substitution on nitrogenModerate enzyme inhibition
4-chloro-N,N-diethylbenzenesulfonamideLacks methoxy groupEnhanced solubility
4-chloro-3-methoxybenzenesulfonamideNo diethylamino groupLower binding affinity
This compound Unique combination of diethylamino and methoxyPromising enzyme inhibition and solubility

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-10(12)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYBUBCQYBQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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